

Anglesite: A Comprehensive Technical Guide to the Natural Occurrence of Lead(II) Sulfate

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Compound of Interest

Compound Name: *Lead(II) sulfate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of anglesite, the naturally occurring crystalline form of **lead(II) sulfate** (PbSO_4). Anglesite is a secondary mineral of significant interest in mineralogy, geology, and environmental science due to its formation from the oxidation of galena, a primary lead ore. This document details its chemical, physical, and crystallographic properties, geological context, and the analytical methods used for its characterization, presenting a valuable resource for professionals in research and development.

Introduction to Anglesite

Anglesite is a lead sulfate mineral that serves as a minor but important ore of lead.^[1] It is most commonly found in the oxidized zones of lead deposits, often forming as a pseudomorph after galena, meaning it replaces galena crystals while retaining their original shape.^{[2][3]} The mineral was first discovered in 1783 at the Parys copper mine on the island of Anglesey in Wales, from which its name is derived.^[4] While its lead content makes it a potential source of this metal, its softness and perfect cleavage limit its use as a gemstone, making well-formed crystals highly sought after by collectors.^{[5][6]}

Physicochemical and Crystallographic Properties

Anglesite's properties are well-defined and critical for its identification and differentiation from other minerals. These properties are summarized in the tables below.

Chemical and Physical Properties

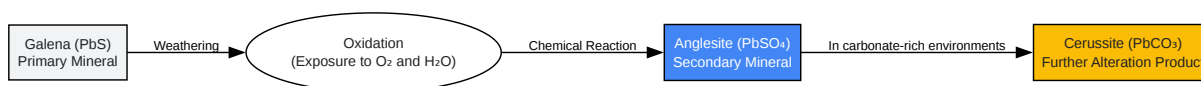
Property	Value	References
Chemical Formula	PbSO ₄	[2] [3] [6]
Composition	Lead (Pb): ~68.3%, Sulfur (S): ~10.6%, Oxygen (O): ~21.1%	[2]
Mohs Hardness	2.5 - 3	[6] [7]
Specific Gravity	6.3 - 6.39 g/cm ³	[6] [7]
Luster	Adamantine, resinous, or vitreous	[7] [8]
Color	Colorless, white, gray, yellowish-gray, yellow, green, blue	[6] [7]
Streak	White	[6] [7]
Transparency	Transparent to translucent	[5] [6]
Cleavage	Good on {001}, distinct on {210}	[7]
Fracture	Conchoidal	[7]
Fluorescence	Weak yellow or golden-yellow in SW-UV & LW-UV	[7]

Crystallographic and Optical Properties

Property	Value	References
Crystal System	Orthorhombic	[6][7]
Crystal Class	Dipyramidal (2/m 2/m 2/m)	[3]
Space Group	Pnma	[3]
Unit Cell Parameters	$a = 8.48 \text{ \AA}$, $b = 5.40 \text{ \AA}$, $c = 6.96 \text{ \AA}$	
Refractive Index	$n\alpha = 1.877$, $n\beta = 1.882$, $n\gamma = 1.894$	
Birefringence	0.017	[7]
Dispersion	0.044 (moderate)	[7]

Geological Occurrence and Formation

Anglesite is a secondary mineral, meaning it forms from the alteration of a pre-existing primary mineral.[5][7] The primary source of lead for anglesite is galena (lead sulfide, PbS).[6] The formation process typically occurs in the upper, oxidized zones of lead ore deposits where galena is exposed to oxygenated groundwater.[5][6] This geological relationship is a key indicator for mineral exploration.



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Formation pathway of anglesite from galena.

Anglesite is often found in association with other minerals, providing further clues to its geological context. Common associated minerals include galena, cerussite, barite, limonite, and sphalerite.[5][6]

Experimental Protocols for Characterization

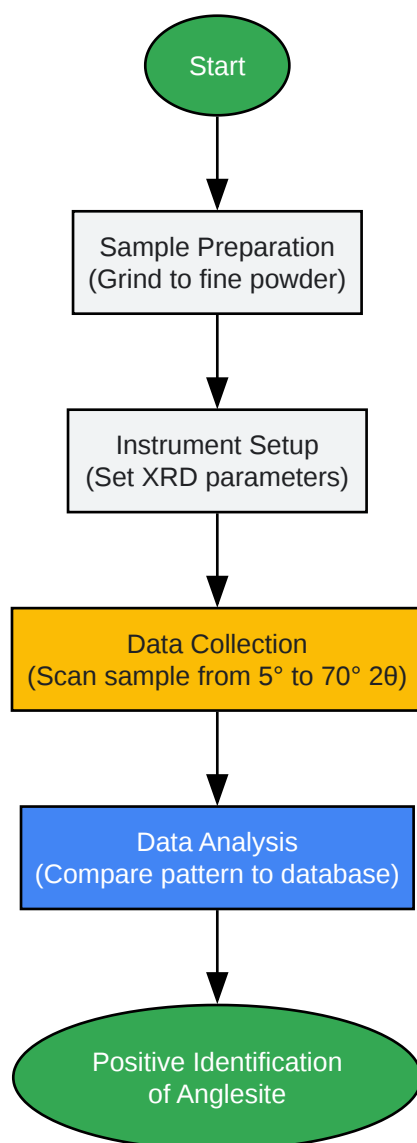
Accurate identification and characterization of anglesite require a suite of analytical techniques. Detailed methodologies for key experiments are provided below.

Powder X-Ray Diffraction (XRD)

Purpose: To identify the crystalline structure of anglesite and confirm its identity.

Methodology:

- **Sample Preparation:** A small, representative sample of the mineral is ground to a fine powder (typically $<10\ \mu\text{m}$) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.
- **Instrument Setup:** A powder X-ray diffractometer is used with the following typical settings for mineral analysis:
 - **X-ray Source:** Copper (Cu) $K\alpha$ radiation ($\lambda = 1.5406\ \text{\AA}$).
 - **Voltage:** 40-45 kV.
 - **Current:** 30-40 mA.
 - **Scan Range (2θ):** 5° to 70° .
 - **Step Size:** 0.02° .
 - **Scan Speed:** $1\text{-}2^\circ$ per minute.
- **Data Collection:** The instrument directs a beam of X-rays onto the powdered sample, and the intensity of the diffracted X-rays is measured by a detector as it moves through a range of angles (2θ).^[9]
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is unique to anglesite. The positions and intensities of the diffraction peaks are compared to a standard reference database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), for positive identification.^[9]



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Workflow for the identification of anglesite using XRD.

Specific Gravity Determination (Pycnometer Method)

Purpose: To accurately measure the specific gravity of an anglesite sample, which is a key diagnostic property.

Methodology:

- Equipment: An analytical balance (accurate to 0.001 g), a pycnometer (specific gravity bottle), distilled water, and a desiccator.

- Procedure: a. Clean and dry the pycnometer and weigh it empty (W1). b. Place a known mass of the dry, powdered anglesite sample into the pycnometer and weigh it (W2). c. Fill the pycnometer containing the sample with distilled water, ensuring all air bubbles are removed. This can be facilitated by gentle agitation or placing the pycnometer in a vacuum desiccator. d. Weigh the pycnometer with the sample and water (W3). e. Empty and clean the pycnometer, then fill it with distilled water only and weigh it (W4).
- Calculation: The specific gravity (SG) is calculated using the following formula: $SG = (W2 - W1) / ((W4 - W1) - (W3 - W2))$

Refractive Index Determination (Becke Line Test)

Purpose: To determine the refractive index of anglesite by comparing it to immersion oils of known refractive indices.

Methodology:

- Sample Preparation: Place a few small grains of the anglesite sample on a microscope slide and add a drop of a calibrated immersion oil. Cover with a coverslip.
- Microscope Setup: Use a petrographic microscope with plane-polarized light. Focus on a grain of the mineral.
- Observation: Slightly lower the microscope stage (increase the focal distance). A bright halo, known as the Becke line, will appear to move.^[2]
- Interpretation:
 - If the Becke line moves into the mineral grain, the mineral has a higher refractive index than the oil.^[2]
 - If the Becke line moves out into the oil, the mineral has a lower refractive index than the oil.
- Iteration: Repeat the process with different immersion oils until an oil is found where the Becke line is very faint or disappears, indicating a match between the refractive index of the

mineral and the oil. For anisotropic minerals like anglesite, this procedure is repeated for different crystal orientations to determine the principal refractive indices (n_α , n_β , n_γ).

Electron Probe Microanalysis (EPMA)

Purpose: To obtain precise, quantitative chemical compositions of the anglesite sample.

Methodology:

- **Sample Preparation:** The anglesite sample must be prepared as a highly polished, flat surface.^[5] This is typically achieved by mounting the sample in an epoxy resin and then grinding and polishing it with progressively finer abrasive materials. The final polish is often done with diamond paste to achieve a mirror-like finish. The sample is then coated with a thin layer of carbon to make it conductive.^[10]
- **Instrument Setup:** An electron probe microanalyzer is used. The instrument is calibrated using certified standards of known composition.
- **Analysis:** A focused beam of electrons is directed at the sample surface. The interaction of the electron beam with the sample generates characteristic X-rays for each element present. Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these X-rays.
- **Data Processing:** The raw X-ray intensity data is corrected for atomic number, absorption, and fluorescence effects to yield highly accurate quantitative elemental compositions.^[5]

Industrial Significance and Toxicology

While not a primary ore, anglesite can be mined for lead in localities where it occurs in large masses, such as in parts of Australia and Mexico.^[3] The extracted lead has numerous industrial applications, including in batteries, radiation shielding, and pigments.^[5]

Toxicology: As a lead compound, anglesite is toxic. Care should be taken when handling samples to avoid the inhalation of dust or ingestion of particles.^[4] Appropriate personal protective equipment, including gloves and masks, should be used, and hands should be washed thoroughly after handling.

Conclusion

Anglesite, the natural crystalline form of **lead(II) sulfate**, is a mineral of considerable scientific interest. Its formation through the oxidation of galena provides a clear example of secondary mineral formation in ore deposits. The distinct physical, chemical, and crystallographic properties of anglesite, characterized by a range of well-established analytical techniques, allow for its unambiguous identification. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of anglesite, from its natural occurrence to the detailed methodologies required for its study. A thorough understanding of such minerals is crucial for advancements in geology, materials science, and environmental management.

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